molecular formula C12H18N2O4S2 B5416656 2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B5416656
M. Wt: 318.4 g/mol
InChI Key: GNYYAAAHZWATDK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound also contains a tetrahydrothieno pyridine moiety, which is a saturated five-membered ring with one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, pyridinecarboxylic acids can be synthesized from the addition of Grignard reagents to pyridine N-oxides . Pyrrolidine, a similar five-membered ring, can be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydrothieno ring, which is a five-membered ring with one sulfur atom . It also has an isobutylamino group and a sulfonyl group attached to the tetrahydrothieno ring.


Chemical Reactions Analysis

Carboxylic acids, such as pyridinecarboxylic acid, can react with Thionyl Chloride to form acid chlorides . They can also react with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, carboxylic acids are typically polar and can form hydrogen bonds .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. Compounds with similar structures have been used in drug discovery, so this compound could potentially have medicinal applications .

properties

IUPAC Name

2-(2-methylpropylsulfamoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-7(2)5-14-20(17,18)12-10(11(15)16)8-3-4-13-6-9(8)19-12/h7,13-14H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYYAAAHZWATDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C2=C(S1)CNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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